molecular formula C21H16ClN3O4 B3865458 2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate

2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate

Cat. No.: B3865458
M. Wt: 409.8 g/mol
InChI Key: QIFNUHVMGALVSB-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a pyridinylcarbonyl hydrazono group, and a chlorobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenol with 3-pyridinylcarbonyl hydrazine to form the hydrazono intermediate. This intermediate is then reacted with 2-chlorobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazono group can be reduced to form the corresponding amine.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s structure allows it to interact with various pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 3-chlorobenzoate
  • 2-methoxy-4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4/c1-28-19-11-14(12-24-25-20(26)15-5-4-10-23-13-15)8-9-18(19)29-21(27)16-6-2-3-7-17(16)22/h2-13H,1H3,(H,25,26)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFNUHVMGALVSB-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate
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2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate
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2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate
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2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate
Reactant of Route 5
2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate

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